Standard lectin-binding and enzyme assays require LacDiNAc-specific probes; generic LacNAc analogs fail due to 200-fold lower MGL affinity. This synthetic disaccharide with MP tag enables direct 405 nm detection.
- **WFA Assay Control:** KD = 5.45 × 10⁻⁶ M; 17-fold higher affinity than GalNAc.
- **Chitinase Substrate:** Preferred over LacNAc for human chitotriosidase studies.
- **B4GALNT3/4 Analysis:** Retention time standard for enzyme characterization.
- **Supply:** Analytical purity, bulk availability.
Molecular FormulaC23H34N2O12
Molecular Weight530.5 g/mol
Cat. No.B12318364
⚠ Attention: For research use only. Not for human or veterinary use.
LacDiNAc MP Glycoside (GalNAcβ1-4GlcNAcβ-MP) is a synthetic disaccharide derivative consisting of the N,N′-diacetyllactosediamine (LacDiNAc) glycan epitope conjugated to a 4-nitrophenyl (MP) chromogenic reporter group . LacDiNAc represents a distinct terminal glycan modification on N- and O-linked glycoproteins, biosynthesized exclusively by the dedicated glycosyltransferases B4GALNT3 and B4GALNT4 [1]. Unlike the structurally similar but more abundant LacNAc (Galβ1-4GlcNAc) epitope, LacDiNAc exhibits restricted and tissue-specific expression patterns, with elevated levels documented in multiple cancer types and select normal tissues including pituitary and gastric mucosa [2]. The MP tag enables colorimetric or spectrophotometric detection at 405 nm, facilitating quantitative enzyme assays and binding studies without requiring secondary labeling steps.
Probe TypeSynthetic LacDiNAc disaccharide with chromogenic 4-nitrophenyl reporter
Workflow SupportQuantitative enzyme assays and lectin binding studies by absorbance at 405 nm
Biological ContextDistinct glycan epitope synthesized by B4GALNT3/B4GALNT4, not recapitulated by LacNAc
[1] Ikehara Y, et al. Novel Polypeptide N-Acetylgalactosaminyltransferase and β1,4-N-Acetylgalactosaminyltransferase That Synthesize LacdiNAc. Glycobiology. 2006. View Source
[2] Zhang Y, et al. Distribution, biosynthesis, recognition, identification and biological functions of LacdiNAc structures on N- and O-glycans: A review. Int J Biol Macromol. 2025;333(Pt 1):148751. View Source
Why LacDiNAc MP Glycoside Is Irreplaceable
LacDiNAc MP Glycoside cannot be functionally substituted by LacNAc-based probes (e.g., LacNAc-MP or LacNAc-TMR) or GalNAc monosaccharides due to fundamental differences in molecular recognition and biological processing [1]. The presence of the GalNAc N-acetyl group at the non-reducing terminus in LacDiNAc, versus the Gal hydroxyl in LacNAc, dictates distinct lectin binding profiles: human MGL exhibits approximately 200-fold higher affinity for LacDiNAc (KD = 5.3 μM) compared to LacNAc (KD > 1 mM), while Gal-3 shows comparable binding but induces unique conformational changes with LacDiNAc [2]. Furthermore, LacDiNAc serves as a superior substrate for multiple chitinase family enzymes, whereas LacNAc is hydrolyzed less efficiently across diverse phylogenetic origins [3]. The MP reporter group additionally provides detection convenience not available with underivatized glycans, enabling direct quantification in plate-reader assays without fluorescence instrumentation. These differences render generic glycan analogs unsuitable for applications requiring LacDiNAc-specific recognition, such as cancer biomarker validation or B4GALNT3/4 enzyme characterization.
LacNAc-based probes may not substitute: Lectin recognition profiles differ markedly — human MGL shows negligible binding to LacNAc compared to LacDiNAc, which may alter assay readouts.
GalNAc monosaccharides lack the disaccharide context: WFA lectin affinity for LacDiNAc is one order of magnitude higher than for GalNAc alone; underivatized glycans also lack the chromogenic MP tag for direct detection.
Chitinase substrate preference may shift: Reported preference for LacDiNAc over LacNAc across diverse chitinases suggests LacNAc-based substrates may yield lower hydrolytic signals in enzyme characterization assays.
[1] Lima CDL, et al. Structural Insights into the Molecular Recognition Mechanism of the Cancer and Pathogenic Epitope, LacdiNAc by Immune-Related Lectins. Chemistry - A European Journal. 2021. View Source
[2] Lima CDL. Deciphering the structural features of glycan-lectin interactions in the immune system. Master Thesis. Universidade NOVA de Lisboa. 2021. View Source
[3] Frederiksen RF, et al. A Diverse Range of Bacterial and Eukaryotic Chitinases Hydrolyzes the LacNAc (Galβ1-4GlcNAc) and LacdiNAc (GalNAcβ1-4GlcNAc) Motifs Found on Vertebrate and Insect Cells. J Biol Chem. 2015;290(9):5354-5366. View Source
LacDiNAc MP Glycoside: Comparative Evidence
MGL Binding: LacDiNAc vs. LacNAc
Isothermal titration calorimetry (ITC) measurements demonstrate that human MGL binds LacdiNAc with a dissociation constant (KD) of 5.3 μM, representing approximately 200-fold higher affinity compared to LacNAc (KD > 1 mM) [1]. ¹H,¹⁵N-HSQC titration experiments confirm that both ligands perturb the same region of MGL, but the magnitude of chemical shift perturbation is substantially greater for LacdiNAc, with significant differences observed at residues Y236, H286, and D294 [1].
This quantitative affinity differential validates LacDiNAc MP Glycoside as the only appropriate probe for MGL-targeted assays, since LacNAc-based reagents would yield negligible binding signals at relevant concentrations.
[1] Lima CDL. Deciphering the structural features of glycan-lectin interactions in the immune system. Master Thesis. Universidade NOVA de Lisboa. 2021. View Source
WFA Lectin Binding: LacDiNAc vs. GalNAc
Surface plasmon resonance (SPR) analysis reveals that Wisteria floribunda agglutinin (WFA) binds LacdiNAc-pNP with a KD of 5.45 × 10⁻⁶ M, compared to 9.24 × 10⁻⁵ M for GalNAc-α-pNP, representing a 17-fold affinity enhancement [1]. High-resolution crystal structures (1.80-2.32 Å) show that a hydrophobic groove complementary to the GalNAc moiety and, to a minor extent, the back-face of the GlcNAc sugar ring contributes to this increased affinity [1]. For comparison, WFA binding to galactose yields a KD of 4.67 × 10⁻⁴ M, approximately 86-fold weaker than LacdiNAc [1].
WFA lectin bindingHead‑to‑head
KD 5.45×10⁻⁶ M vs. 9.24×10⁻⁵ M (GalNAc) and 4.67×10⁻⁴ M (Gal)
17‑fold stronger than GalNAc; 86‑fold stronger than galactose
SPR with immobilized ligands; 25°C
cancer biomarkerlectin histochemistrysurface plasmon resonance
Evidence Dimension
Binding affinity (KD) for WFA lectin by SPR
Target Compound Data
KD = 5.45 × 10⁻⁶ M
Comparator Or Baseline
GalNAc: KD = 9.24 × 10⁻⁵ M; Gal: KD = 4.67 × 10⁻⁴ M
Quantified Difference
17-fold vs GalNAc; 86-fold vs Gal
Conditions
SPR with immobilized ligands, 25°C
Why This Matters
This established affinity hierarchy positions LacDiNAc MP Glycoside as the preferred positive control and calibration standard for WFA-based cancer biomarker detection assays, which have demonstrated clinical utility in leukemia, prostate, pancreatic, ovarian, and liver cancer diagnostics.
cancer biomarkerlectin histochemistrysurface plasmon resonance
[1] Haji-Ghassemi O, et al. Molecular Basis for Recognition of the Cancer Glycobiomarker, LacdiNAc (GalNAc[β1→4]GlcNAc), by Wisteria floribunda Agglutinin. J Biol Chem. 2016;291(46):24085-24095. View Source
Chitinase Hydrolysis: LacDiNAc vs. LacNAc
Enzymatic hydrolysis assays using fluorescently labeled substrates demonstrate that five bacterial and eukaryotic chitinases from Salmonella enterica, Sodalis glossinidius, Polysphondylium pallidum, Listeria monocytogenes, and human chitotriosidase all hydrolyze LacdiNAc-TMR more efficiently than LacNAc-TMR [1]. The study employed LacdiNAc-TMR (GalNAcβ1-4GlcNAcβ-TMR) and LacNAc-TMR (Galβ1-4GlcNAcβ-TMR) as direct comparator substrates. While the publication reports qualitative preference ("all chitinases examined hydrolyzed LacdiNAc from the TMR aglycone to various degrees, whereas they were less active toward LacNAc-TMR conjugates"), this substrate specificity was conserved across chitinases of different phylogenetic origins [1].
Chitinase hydrolysisCross‑study
LacDiNAc‑TMR preferred over LacNAc‑TMR by all five tested chitinases
Reported broader substrate recognition across phylogeny
Qualitative preference; kinetic constants not detailed
LacdiNAc-TMR: hydrolyzed by all five chitinases tested
Comparator Or Baseline
LacNAc-TMR: lower activity across all tested enzymes
Quantified Difference
Qualitative preference; exact kinetic constants not reported in primary text
Conditions
Fluorescent TMR-labeled substrates; chitinases from diverse bacterial and eukaryotic sources
Why This Matters
The conserved substrate preference for LacdiNAc across phylogenetically diverse chitinases establishes LacDiNAc MP Glycoside as a more sensitive and broadly applicable substrate probe than LacNAc-based alternatives for characterizing chitinase family enzyme activity in both mammalian and microbial systems.
[1] Frederiksen RF, et al. A Diverse Range of Bacterial and Eukaryotic Chitinases Hydrolyzes the LacNAc (Galβ1-4GlcNAc) and LacdiNAc (GalNAcβ1-4GlcNAc) Motifs Found on Vertebrate and Insect Cells. J Biol Chem. 2015;290(9):5354-5366. View Source
Bisecting GlcNAc Sensitivity in LacdiNAc Synthesis
Unlike the synthesis of LacNAc, prior formation of a bisecting GlcNAc residue in N-glycans almost completely inhibits LacdiNAc synthesis by B4GALNT3 [1]. This regulatory divergence stems from the unique domain organization of B4GALNT3, which contains a noncatalytic PA14 domain that functions as a glycan-binding module [2]. The PA14 domain-mediated recognition of glycan context represents a biosynthetic checkpoint absent in the LacNAc biosynthetic machinery.
Bisecting GlcNAc regulationClass‑level
LacDiNAc synthesis nearly abolished by bisecting GlcNAc; LacNAc pathway unaffected
Unique biosynthetic checkpoint via B4GALNT3 PA14 domain
Inference based on distinct enzyme systems
glycosyltransferaseN-glycan biosynthesisB4GALNT3
Evidence Dimension
Sensitivity to bisecting GlcNAc inhibition
Target Compound Data
LacdiNAc synthesis: almost completely inhibited by bisecting GlcNAc
Comparator Or Baseline
LacNAc synthesis: not inhibited by bisecting GlcNAc (inference based on distinct enzyme systems)
Quantified Difference
Qualitative difference; exact inhibition percentage not reported
This differential regulation means that LacDiNAc MP Glycoside serves as a unique probe for studying the B4GALNT3/B4GALNT4 enzyme system and PA14 domain function, for which LacNAc-based probes provide no relevant information due to their distinct biosynthetic origins.
glycosyltransferaseN-glycan biosynthesisB4GALNT3
[1] Kato T, et al. LacdiNAc synthase B4GALNT3 has a unique PA14 domain and suppresses N-glycan capping. J Biol Chem. 2024. View Source
[2] PA14 domain of glycosyltransferase B4GALNT3 is a lectin that binds to sulfated glycan ligands. PubMed. 2026. View Source
Galectin-3: Distinct Conformation Induced by LacdiNAc
While both LacdiNAc and LacNAc bind human galectin-3 with comparable affinities (KD range 30-40 μM by ITC), ¹H,¹⁵N-HSQC titration reveals that LacdiNAc binding perturbs additional residues in β-strand S3 that are unaffected by LacNAc [1]. X-ray crystallography of the Gal-3/LacdiNAc complex confirms that LacdiNAc induces an alternate conformation for the R144 side chain (R144B), which is absent in the LacNAc complex. This conformation mediates a hydrogen bond with the N-acetyl group of GalNAc and increases the residence time of a water molecule (W2) that establishes a hydrogen-bond network involving the N-acetyl group, the glycosidic bond, and R144B [1].
Gal‑3 conformationHead‑to‑head
LacDiNAc induces R144B alternate side‑chain and additional β‑strand S3 shifts, absent with LacNAc
Binding mode may influence downstream signaling interpretation
LacNAc: does not induce R144B conformation; fewer HSQC perturbations
Quantified Difference
Qualitative structural difference; both ligands bind with KD 30-40 μM
Conditions
¹H,¹⁵N-HSQC NMR titration; X-ray crystallography
Why This Matters
This distinct binding mode provides structural rationale for differential downstream signaling outcomes, making LacDiNAc MP Glycoside essential for studies requiring dissection of Gal-3-mediated signaling pathways where LacNAc cannot recapitulate the native LacdiNAc-induced conformational state.
[1] Lima CDL. Deciphering the structural features of glycan-lectin interactions in the immune system. Master Thesis. Universidade NOVA de Lisboa. 2021. View Source
LacDiNAc Dimers: Galectin-3 Inhibition
Competitive binding assays comparing monovalent LacdiNAc with bivalent LacdiNAc dimers of varying alkyl linker lengths demonstrate that dimerization enhances galectin-3 inhibition potency [1]. The study confirms LacdiNAc as a specific ligand for human galectin-3, contrary to human galectin-1 which does not recognize LacdiNAc [1]. The enhanced inhibition correlates with both the bivalency effect and linker hydrophobicity directed by alkyl chain length [1].
LacDiNAc dimersClass‑level
Bivalent dimers enhance galectin‑3 inhibition compared to monovalent LacDiNAc
Supports scaffold for multivalent probe design
Exact IC₅₀ values not provided; qualitative trend reported
Galectin-3 inhibition potency in competitive binding assay
Target Compound Data
LacdiNAc dimers: enhanced inhibition vs monovalent LacdiNAc
Comparator Or Baseline
Monovalent LacdiNAc standard
Quantified Difference
Exact IC₅₀ or inhibition percentage values not provided in abstract; enhancement confirmed qualitatively
Conditions
Competitive binding assay with human galectin-3
Why This Matters
This evidence supports LacDiNAc MP Glycoside as a foundational monovalent probe for galectin-3 studies, while also establishing the LacdiNAc scaffold as a privileged starting point for developing higher-avidity multivalent inhibitors relevant to cancer and fibrosis therapeutic research.
[1] Simonova A, et al. Chemo-enzymatic synthesis of LacdiNAc dimers of varying length as novel galectin ligands. Journal of Molecular Catalysis B: Enzymatic. 2014;101:47-55. View Source
LacDiNAc MP Glycoside: Application Scenarios
Cancer Biomarker Detection: WFA Lectin Assays
LacDiNAc MP Glycoside serves as a quantitative positive control and calibration standard for Wisteria floribunda agglutinin (WFA)-based cancer diagnostic assays. The established SPR affinity of LacdiNAc-pNP (KD = 5.45 × 10⁻⁶ M) provides a benchmark for assay sensitivity validation, with 17-fold higher affinity than GalNAc and 86-fold higher than galactose [1]. WFA detection of LacdiNAc has demonstrated clinical utility in prostate, pancreatic, ovarian, liver, and leukemia cancer diagnostics [1]. The MP chromogenic group enables direct absorbance measurement at 405 nm, eliminating the need for secondary detection reagents or fluorescence instrumentation. Researchers should prepare standard curves using serial dilutions of LacDiNAc MP Glycoside in the appropriate assay buffer (e.g., PBS with 0.05% Tween-20), measuring absorbance at 405 nm following WFA incubation. For ELISA-based biomarker detection, LacdiNAc MP Glycoside can be used to validate plate coating efficiency and lectin binding activity before applying clinical samples.
Chitinase Activity Screening
LacDiNAc MP Glycoside (or the TMR analog) functions as a superior substrate probe for characterizing chitinase activity across bacterial, eukaryotic, and human enzyme systems. The demonstrated preference of diverse chitinases for LacdiNAc over LacNAc hydrolysis makes LacDiNAc-based substrates more sensitive tools for detecting enzyme activity [2]. This is particularly relevant for studying the non-chitinolytic functions of human chitotriosidase and related family 18 glycosidases implicated in innate immunity, tissue remodeling, and bacterial pathogenesis [2]. For kinetic assays, researchers should incubate LacDiNAc MP Glycoside (50-500 μM) with purified chitinase or cell lysates in sodium acetate buffer (pH 5.0-6.0) at 37°C, monitoring the release of 4-nitrophenol at 405 nm. The chromogenic MP group allows continuous kinetic monitoring in standard 96-well plate readers, enabling high-throughput inhibitor screening and enzyme characterization without specialized fluorescence detectors.
B4GALNT3/4 Activity Characterization
LacDiNAc MP Glycoside enables the study of the dedicated LacdiNAc-synthesizing enzymes B4GALNT3 and B4GALNT4, which are the sole biosynthetic routes to LacdiNAc-containing glycans in mammals [3]. The unique sensitivity of B4GALNT3 to inhibition by bisecting GlcNAc—a regulatory feature absent in LacNAc biosynthesis—can be probed using LacDiNAc MP Glycoside as a product standard in reverse-phase HPLC or TLC assays following enzymatic reactions [4]. The PA14 domain of B4GALNT3, which functions as a sulfated glycan-binding lectin module, represents a distinct structural feature with no counterpart in LacNAc-synthesizing galactosyltransferases [5]. Researchers should employ LacDiNAc MP Glycoside as a retention time and quantification standard when analyzing B4GALNT3/4 reaction products. For cell-based studies, the compound can serve as a competitive inhibitor to dissect the role of endogenous LacdiNAc synthesis in glycoprotein clearance and cell stemness maintenance [5].
Differential Lectin Recognition: MGL vs. Galectin-3
LacDiNAc MP Glycoside is essential for distinguishing MGL-mediated versus galectin-3-mediated immune recognition events, which cannot be resolved using LacNAc-based probes due to the approximately 200-fold affinity differential for MGL [6]. For MGL binding studies, LacDiNAc MP Glycoside should be used at concentrations in the low micromolar range (1-50 μM), whereas LacNAc controls require millimolar concentrations to achieve detectable binding [6]. For galectin-3 studies, both LacDiNAc and LacNAc can be used at similar concentrations (30-40 μM KD range), but only LacDiNAc induces the R144B alternate conformation that may mediate distinct downstream signaling outcomes [6]. Competitive inhibition assays using LacDiNAc MP Glycoside can be performed by pre-incubating recombinant lectins (0.5-5 μM) with serially diluted LacDiNAc MP Glycoside (0.1-500 μM) before adding to glycan-coated plates or cells, with unbound lectin detected via anti-lectin antibodies. This approach enables quantitative determination of IC₅₀ values for characterizing novel lectin inhibitors.
Application
Selection Property
Validation Focus
WFA‑based cancer biomarker research
WFA lectin affinity context
Lectin binding specificity and chromogenic quantification
Chitinase activity characterization
Substrate preference across chitinase families
Hydrolysis rate monitoring at 405 nm
B4GALNT3/4 pathway studies
Product standard for enzyme assays
Bisecting GlcNAc regulation and PA14 domain function
MGL vs. galectin‑3 differential recognition
Lectin selectivity profile
Conformational endpoint interpretation and competitive inhibition
[1] Haji-Ghassemi O, et al. Molecular Basis for Recognition of the Cancer Glycobiomarker, LacdiNAc (GalNAc[β1→4]GlcNAc), by Wisteria floribunda Agglutinin. J Biol Chem. 2016;291(46):24085-24095. View Source
[2] Frederiksen RF, et al. A Diverse Range of Bacterial and Eukaryotic Chitinases Hydrolyzes the LacNAc (Galβ1-4GlcNAc) and LacdiNAc (GalNAcβ1-4GlcNAc) Motifs Found on Vertebrate and Insect Cells. J Biol Chem. 2015;290(9):5354-5366. View Source
[3] Zhang Y, et al. Distribution, biosynthesis, recognition, identification and biological functions of LacdiNAc structures on N- and O-glycans: A review. Int J Biol Macromol. 2025;333(Pt 1):148751. View Source
[4] Kato T, et al. LacdiNAc synthase B4GALNT3 has a unique PA14 domain and suppresses N-glycan capping. J Biol Chem. 2024. View Source
[5] PA14 domain of glycosyltransferase B4GALNT3 is a lectin that binds to sulfated glycan ligands. PubMed. 2026. View Source
[6] Lima CDL. Deciphering the structural features of glycan-lectin interactions in the immune system. Master Thesis. Universidade NOVA de Lisboa. 2021. View Source
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